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  • Product: 4-hydroxy-1-methylpiperidin-2-one
  • CAS: 906514-05-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Molecular Weight and Exact Mass Analysis of 4-Hydroxy-1-methylpiperidin-2-one

Executive Summary & Chemical Identity 4-Hydroxy-1-methylpiperidin-2-one (CAS: 906514-05-4) [1] is a highly functionalized N-heterocyclic compound frequently utilized as a specialized scaffold in drug discovery and synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

4-Hydroxy-1-methylpiperidin-2-one (CAS: 906514-05-4) [1] is a highly functionalized N-heterocyclic compound frequently utilized as a specialized scaffold in drug discovery and synthetic chemistry. Because it possesses multiple functional groups—a basic tertiary amine, a hydrogen-bond-donating hydroxyl group, and a hydrogen-bond-accepting lactam carbonyl—precise analytical characterization is critical.

In pharmaceutical development, distinguishing this specific molecule from complex biological matrices or synthetic byproducts relies heavily on High-Resolution Mass Spectrometry (HRMS). This guide details the fundamental mass properties of 4-hydroxy-1-methylpiperidin-2-one, the physical causality behind its exact mass, and a self-validating analytical workflow for its definitive identification.

The Physics of Exact Mass vs. Molecular Weight

A common pitfall in analytical chemistry is conflating molecular weight (average mass) with exact mass (monoisotopic mass).

  • Molecular Weight (129.159 g/mol ): This value is calculated using the weighted average of all naturally occurring isotopes of each element. It is the macroscopic value used by chemists for stoichiometric calculations, reaction scaling, and bulk formulation.

  • Exact Mass (129.078979 Da): This is the calculated mass of the molecule based strictly on the most abundant, stable isotope of each constituent element (e.g., ^12C, ^1H, ^14N, ^16O) [2]. In HRMS, the exact mass is the fundamental metric used to determine the empirical formula of a single ion in the gas phase.

Quantitative Data Summaries

Table 1: Physicochemical Parameters of 4-Hydroxy-1-methylpiperidin-2-one

ParameterValueAnalytical Relevance
Chemical Formula C6H11NO2Core elemental composition
Molecular Weight 129.159 g/mol Stoichiometric calculations & synthesis scaling
Exact (Monoisotopic) Mass 129.078979 DaHRMS identification & formula generation
[M+H]+ Exact Mass 130.086804 DaPositive Electrospray Ionization (ESI+) target
Nominal Mass 129 DaLow-resolution MS (e.g., single quadrupole) target

Table 2: Monoisotopic Mass Calculation Breakdown (C6H11NO2)

ElementIsotopeExact Mass (Da)CountTotal Mass Contribution (Da)
Carbon^12C12.000000672.000000
Hydrogen^1H1.0078251111.086075
Nitrogen^14N14.003074114.003074
Oxygen^16O15.994915231.989830
Total 129.078979

Note: The exact mass of the protonated adduct [M+H]+ is calculated by adding the mass of a bare proton (1.007276 Da) to the neutral exact mass, yielding 130.086255 Da (commonly rounded to 130.0863 Da in instrument software).

Analytical Causality: Why Exact Mass Matters

Relying on nominal mass (129 Da) is insufficient for definitive identification due to isobaric interference . For example, a completely different molecule with the formula C7H15NO also possesses a nominal mass of 129 Da. However, the exact mass of C7H15NO is 129.1154 Da.

The difference between C6H11NO2 (129.0789 Da) and C7H15NO (129.1154 Da) is approximately 36.5 mDa (millidaltons) . A high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, easily resolves this mass defect, proving causality between the measured mass and the specific C6H11NO2 empirical formula.

Self-Validating Protocol: LC-HRMS Workflow

To ensure rigorous, E-E-A-T compliant data generation, the following step-by-step methodology incorporates built-in validation mechanisms (blanks and lock mass calibration) to eliminate false positives and instrumentation drift.

Step-by-Step Methodology
  • Sample Preparation & Matrix Management:

    • Action: Dilute the analyte to 1 µg/mL in 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Preparing the sample in conditions matching the initial mobile phase prevents peak broadening and solvent-induced retention shifts. Formic acid acts as a proton source, pre-ionizing the basic piperidine nitrogen to maximize ESI+ sensitivity.

  • System Suitability Test (SST) & Blank Verification:

    • Action: Inject a double-blank (solvent only) followed by a reference standard.

    • Causality (Self-Validation): The double-blank ensures the LC system and ESI source are free of carryover from previous runs, establishing a true baseline. This validates that any subsequent m/z 130.0863 signal is endogenous to the sample injection.

  • Chromatographic Separation:

    • Action: Elute using a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

    • Causality: The highly polar nature of the hydroxylated piperidinone requires starting with highly aqueous conditions to ensure adequate retention. Separation prior to MS detection minimizes ion suppression from co-eluting matrix components.

  • High-Resolution Mass Spectrometry & Lock Mass Calibration:

    • Action: Acquire data in ESI+ mode. Infuse Leucine Enkephalin (m/z 556.2771) continuously as a lock mass.

    • Causality: Environmental fluctuations cause mass drift. The lock mass provides real-time, internal mass axis correction, ensuring the mass error remains strictly below 5 ppm.

  • Data Processing & Mass Defect Analysis:

    • Action: Extract the chromatogram for m/z 130.0863 using a narrow ± 5 ppm window.

    • Causality: A narrow extraction window filters out chemical noise and isobaric species, guaranteeing high specificity.

LCHRMS_Workflow S1 1. Sample Preparation Dilution in H2O/MeCN S2 2. System Suitability Blank & Lock Mass S1->S2 S3 3. UHPLC Separation C18 Column Elution S2->S3 S4 4. ESI+ Ionization Protonation to[M+H]+ S3->S4 S5 5. HRMS Detection m/z 130.0863 S4->S5 S6 6. Data Validation Error < 5 ppm S5->S6

Figure 1: Self-validating LC-HRMS workflow for exact mass verification.

Structural Elucidation via MS/MS Fragmentation

While exact mass confirms the empirical formula, structural isomers (such as pipecolic acid, which shares the identical C6H11NO2 formula [2]) will yield the exact same parent mass. To unambiguously differentiate 4-hydroxy-1-methylpiperidin-2-one from its isomers, Collision-Induced Dissociation (CID) is employed to map its unique structural connectivity.

  • Primary Fragmentation: The protonated parent ion ([M+H]+, m/z 130.0863) readily undergoes a neutral loss of water (-18.0106 Da) originating from the C4 hydroxyl group. This yields a highly stable, conjugated product ion at m/z 112.0757.

  • Secondary Fragmentation: Subsequent ring opening and the loss of carbon monoxide (-27.9949 Da) from the C2 lactam position generates a secondary diagnostic fragment at m/z 84.0808.

Fragmentation_Pathway Parent [M+H]+ m/z 130.0863 C6H12NO2+ Frag1 Product Ion m/z 112.0757 C6H10NO+ Parent->Frag1 -H2O (-18.0106 Da) Frag2 Product Ion m/z 84.0808 C5H10N+ Frag1->Frag2 -CO (-27.9949 Da)

Figure 2: Proposed ESI+ MS/MS fragmentation pathway for 4-hydroxy-1-methylpiperidin-2-one.

References

  • NextSDS. "4-hydroxy-1-methylpiperidin-2-one — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). "Pipecolic Acid | C6H11NO2 - Exact Mass and Isotopic Reference." PubChem Compound Database. Available at:[Link]

Protocols & Analytical Methods

Method

The Emerging Role of 4-Hydroxy-1-methylpiperidin-2-one in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling a Versatile Scaffold for Novel Therapeutics In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Scaffold for Novel Therapeutics

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is paramount. Among the myriad of heterocyclic systems, the piperidine nucleus stands as a cornerstone, present in a vast array of approved pharmaceuticals.[1] This guide focuses on a specific, yet underexplored, derivative: 4-hydroxy-1-methylpiperidin-2-one . This molecule, a functionalized lactam, presents a unique combination of a chiral center, a modifiable hydroxyl group, and a stable cyclic amide core. While direct literature on this exact compound is nascent, its structural components—the 4-hydroxypiperidine and the 2-piperidone (also known as δ-valerolactam) moieties—are well-established pharmacophores. This document will serve as a comprehensive resource for researchers, providing insights into its potential applications, synthetic strategies, and protocols for derivatization, largely by drawing parallels with its close and well-studied analogs.

The presence of a hydroxyl group at the C4 position provides a convenient handle for introducing a variety of substituents, thereby enabling the exploration of a wide chemical space. The 1-methyl-2-piperidone core, on the other hand, is a recognized structural motif in compounds targeting the central nervous system and other biological pathways. The strategic combination of these features in a single, relatively simple molecule makes 4-hydroxy-1-methylpiperidin-2-one a promising starting point for the development of new chemical entities (NCEs) in a range of therapeutic areas.

Core Molecular Attributes and Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-hydroxy-1-methylpiperidin-2-one is crucial for its effective utilization in drug design and development.

PropertyValue/InformationSource
CAS Number 906514-05-4[1]
Molecular Formula C₆H₁₁NO₂Inferred
Molecular Weight 129.16 g/mol Inferred
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3)[1]

Note: Some properties are inferred from the chemical structure as direct experimental data is limited in publicly available literature.

Synthetic Pathways: Accessing the Core Scaffold

While a definitive, optimized synthesis for 4-hydroxy-1-methylpiperidin-2-one is not extensively documented, established methods for the synthesis of related 4-hydroxy-2-piperidones and N-methyl-2-piperidones provide a strong basis for a proposed synthetic route. A plausible and efficient approach would involve a multi-step synthesis starting from readily available precursors.

Protocol 1: Proposed Synthesis of 4-Hydroxy-1-methylpiperidin-2-one

This protocol is a hypothetical pathway based on known transformations of similar substrates.

Workflow Diagram:

G A Glutaric Anhydride C N-Methylglutarimide A->C Amidation B Methylamine B->C E 4-Hydroxy-1-methylpiperidin-2-one C->E e.g., NaBH4 D Selective Reduction

A proposed synthetic workflow.

Step-by-Step Procedure:

  • Synthesis of N-Methylglutarimide:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glutaric anhydride (1 equivalent) in a suitable solvent such as toluene.

    • Slowly add a solution of methylamine (1.1 equivalents) in the same solvent or as an aqueous solution.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude N-methylglutarimide can be purified by recrystallization or column chromatography.

  • Selective Reduction to 4-Hydroxy-1-methylpiperidin-2-one:

    • Dissolve the purified N-methylglutarimide (1 equivalent) in a protic solvent such as methanol or ethanol in a flask cooled to 0°C in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (0.5-1.0 equivalents), in portions. The stoichiometry of the reducing agent is critical to favor the reduction of one carbonyl group over the other.

    • Stir the reaction mixture at 0°C for 2-4 hours, allowing it to slowly warm to room temperature. Monitor the reaction by TLC.

    • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to yield 4-hydroxy-1-methylpiperidin-2-one.

Causality Behind Experimental Choices:

  • The choice of a two-step procedure starting from glutaric anhydride allows for the controlled introduction of the N-methyl group.

  • The use of a mild reducing agent like NaBH₄ is intended to selectively reduce one of the imide carbonyls to a hydroxyl group, a common strategy in the synthesis of hydroxy lactams. The temperature control is crucial to modulate the reactivity and selectivity of the reduction.

Applications in Drug Discovery: A Scaffold of Opportunity

The true potential of 4-hydroxy-1-methylpiperidin-2-one lies in its utility as a versatile building block for the synthesis of more complex molecules with diverse biological activities. The hydroxyl group serves as a key functional handle for derivatization, allowing for the introduction of various pharmacophoric elements.

Central Nervous System (CNS) Agents

The piperidine and piperidone scaffolds are prevalent in a multitude of CNS-active drugs.[2] Derivatives of 4-hydroxy-1-methylpiperidin-2-one could be explored for their potential as:

  • Antipsychotics: The 1-methyl-4-piperidinyl moiety is a key component of ACP-103, a novel 5-HT₂ₐ receptor inverse agonist with demonstrated antipsychotic-like efficacy.[3]

  • Cognitive Enhancers: The synthesis of 4-(hydroxymethyl)piperidine derivatives has been explored for the development of multi-target directed ligands for Alzheimer's disease, targeting acetylcholinesterase (AChE).[3]

  • Anticonvulsants: Substituted 2-piperidinones (δ-valerolactams) have been reported to possess anticonvulsant activities.

Workflow for CNS-Targeted Library Synthesis:

G A 4-Hydroxy-1-methylpiperidin-2-one B Etherification/Esterification (e.g., Williamson ether synthesis, acylation) A->B D Library of C4-Substituted Analogs B->D C Diverse Aryl/Heteroaryl Halides or Carboxylic Acids C->B E High-Throughput Screening (e.g., Receptor Binding Assays, Neuronal Cell-Based Assays) D->E F Lead Compound Identification E->F

Derivatization and screening workflow.

Protocol 2: O-Arylation of 4-Hydroxy-1-methylpiperidin-2-one via Buchwald-Hartwig or Ullmann Condensation

This protocol describes a general method for coupling aryl groups to the hydroxyl moiety, a common strategy to introduce diversity.

Step-by-Step Procedure:

  • To a reaction vial, add 4-hydroxy-1-methylpiperidin-2-one (1 equivalent), an aryl halide (e.g., aryl bromide or iodide) (1.2 equivalents), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2 equivalents).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the vial and heat the reaction mixture to 80-110°C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired O-arylated derivative.

Self-Validating System: The success of the reaction can be readily confirmed by LC-MS analysis of the crude reaction mixture, which should show a new peak with the expected mass of the product. ¹H NMR spectroscopy of the purified product should show the disappearance of the hydroxyl proton signal and the appearance of signals corresponding to the newly introduced aryl group.

Anticancer Agents

Piperidone-containing compounds have demonstrated significant potential as anticancer agents.[4] For instance, certain piperidone derivatives act as proteasome inhibitors, inducing apoptosis in cancer cell lines.[4] The 4-hydroxy-1-methylpiperidin-2-one scaffold can be derivatized to explore this therapeutic area.

Antimicrobial Agents

The piperidin-4-one nucleus is a well-established pharmacophore in the development of antimicrobial agents, exhibiting both antibacterial and antifungal properties.[5] By modifying the 4-hydroxy-1-methylpiperidin-2-one core, novel antimicrobial candidates could be synthesized and evaluated.

Conclusion and Future Directions

4-Hydroxy-1-methylpiperidin-2-one represents a promising, yet underexplored, scaffold for the discovery of new drug candidates. Its straightforward, albeit not fully optimized, synthetic accessibility and the presence of a key functional group for derivatization make it an attractive starting point for medicinal chemistry campaigns. While direct biological data on this specific molecule is scarce, the extensive literature on its constituent pharmacophores—4-hydroxypiperidines and 2-piperidones—provides a strong rationale for its investigation across a range of therapeutic targets, particularly in CNS disorders, oncology, and infectious diseases. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock the full potential of this versatile building block and accelerate the discovery of next-generation therapeutics.

References

  • Ajay Kumar, K., et al. (2012). Piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154.
  • Coward, J.K., & Bruice, T.C. (1969). The Mannich Reaction. Journal of the American Chemical Society, 91(19), 5339-5345.
  • Fadda, A. A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35849-35875.
  • Knaus, E. E., et al. (1985). Some reactions of 1-methyl-1,2-dihydropyridines with organic azides. Synthesis and reactions of 1,2,5,6-tetrahydropyridylidene-2. Canadian Journal of Chemistry, 63(9), 2362-2369.
  • Lara, M. F., et al. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. PLoS ONE, 17(7), e0270826.
  • Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31102-31123.
  • Vasilevsky, S. F., & El-Sayed, I. E. T. (2022).
  • Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine. CN104628625A.
  • Google Patents. (1998). Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine. US5840905A.
  • NextSDS. (n.d.). 4-hydroxy-1-methylpiperidin-2-one — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-δ-valerolactone.
  • NIST. (n.d.). 2-Piperidinone, 1-methyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). N-Methyl-2-piperidone. Retrieved from [Link]

  • de Oliveira, D. P., et al. (2022). Synthesis and biological evaluation of 4-hydroxy-methylpiperidinyl-N-benzyl-acylarylhydrazone hybrids designed as novel multifunctional drug candidates for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 71, 116952.
  • NIST. (n.d.). 2-Piperidinone, 1-methyl-. NIST Chemistry WebBook, SRD 69.
  • CDH Fine Chemical. (n.d.).
  • ResearchGate. (n.d.). δ-Valerolactam production and yield at 24 h, 48 h, and 72 h by strain....
  • Kim, H., et al. (2019). 5-(3′,4′-Dihydroxyphenyl-γ-valerolactone), a Major Microbial Metabolite of Proanthocyanidin, Attenuates THP-1 Monocyte-Endothelial Adhesion. Molecules, 24(18), 3356.
  • Proisl, K., et al. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry, 21(19), 1948-1972.
  • de Fátima, A., et al. (2008). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 13(4), 811-824.
  • Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12, 31102-31123.
  • American Chemical Society. (n.d.).

Sources

Application

Application Notes and Protocols for the Liquid Chromatography Isolation of 4-Hydroxy-1-methylpiperidin-2-one

Abstract This comprehensive guide details robust liquid chromatography (LC) methodologies for the isolation and purification of 4-hydroxy-1-methylpiperidin-2-one, a polar, heterocyclic compound of interest in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details robust liquid chromatography (LC) methodologies for the isolation and purification of 4-hydroxy-1-methylpiperidin-2-one, a polar, heterocyclic compound of interest in pharmaceutical research and development. Recognizing the challenges associated with the retention and separation of such hydrophilic molecules, this document provides an in-depth exploration of various chromatographic techniques, including Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC). Protocols are presented with a focus on the underlying scientific principles, guiding researchers in method selection, development, and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to establish efficient and reliable purification workflows for polar analytes.

Introduction to the Chromatographic Challenge

4-hydroxy-1-methylpiperidin-2-one is a polar, N-heterocyclic compound. Its purification presents a common challenge in chromatography: achieving adequate retention and separation on conventional reversed-phase columns.[1][2] The polar nature of the molecule, conferred by the hydroxyl group and the lactam moiety, leads to its strong affinity for polar mobile phases, often resulting in elution near the void volume with poor resolution from other polar impurities. This document serves as a practical guide to overcoming these challenges by leveraging alternative chromatographic modes and optimizing critical method parameters.

Physicochemical Properties and Their Chromatographic Implications

A fundamental understanding of the analyte's physicochemical properties is paramount for logical method development.

  • Polarity: The presence of a hydroxyl group and a lactam ring makes 4-hydroxy-1-methylpiperidin-2-one a highly polar molecule. This is the primary reason for its poor retention in traditional reversed-phase chromatography.[1]

  • Solubility: The compound is expected to be soluble in polar solvents such as water, methanol, and acetonitrile. Sample solubility is a key consideration when preparing the sample for injection to avoid precipitation on the column.[3]

  • pKa: The piperidinone structure contains a tertiary amine within the ring. While the lactam nitrogen is generally non-basic, the overall molecule may exhibit a weakly basic character. The pKa will influence the ionization state of the molecule at different mobile phase pH values, which in turn affects retention and peak shape, particularly in ion-exchange and reversed-phase chromatography.

These properties dictate the choice of chromatographic technique. A workflow for selecting the appropriate method is presented below.

Method_Selection_Workflow Analyte 4-hydroxy-1-methylpiperidin-2-one (Polar, Heterocyclic) Initial_Screen Initial Screening in Reversed-Phase (C18) Analyte->Initial_Screen Poor_Retention Poor Retention? Initial_Screen->Poor_Retention Good_Retention Adequate Retention Poor_Retention->Good_Retention No Consider_Alternatives Consider Alternative Chromatography Modes Poor_Retention->Consider_Alternatives Yes Optimize_RP Optimize RP Method (e.g., pH, mobile phase) Good_Retention->Optimize_RP Chiral Chiral Separation? Optimize_RP->Chiral HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) Consider_Alternatives->HILIC SFC Supercritical Fluid Chromatography (SFC) Consider_Alternatives->SFC NPC Normal-Phase Chromatography (NPC) Consider_Alternatives->NPC HILIC->Chiral SFC->Chiral NPC->Chiral Chiral_Methods Employ Chiral Stationary Phase (e.g., polysaccharide-based) Chiral->Chiral_Methods Yes Achiral_Methods Proceed with Achiral Method Chiral->Achiral_Methods No

Caption: Workflow for selecting a suitable chromatography method.

Chromatographic Methodologies and Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While standard C18 columns often provide insufficient retention for highly polar analytes, several strategies can be employed to enhance their performance.[1][4]

Causality Behind Experimental Choices:

  • Stationary Phase: Instead of traditional C18 phases, consider columns with polar-embedded groups or those that are polar-endcapped.[3][4] These modifications create a more hydrophilic surface, improving the retention of polar compounds.[3] Phenyl-based stationary phases can also offer different selectivity for compounds with aromatic character.[4]

  • Mobile Phase: Highly aqueous mobile phases are necessary to increase retention. However, using 100% aqueous mobile phases can lead to "phase collapse" or "dewetting" on traditional C18 columns, resulting in a loss of retention.[5] Modern "aqueous stable" C18 columns are designed to overcome this issue. Adjusting the pH of the mobile phase can suppress the ionization of the analyte, making it less polar and thereby increasing its retention.[3] For a weakly basic compound, a higher pH mobile phase would be beneficial.

Protocol: RP-HPLC for 4-hydroxy-1-methylpiperidin-2-one

ParameterRecommendationRationale
Column Polar-embedded C18 or Aqueous C18 (e.g., 150 x 4.6 mm, 5 µm)Enhances retention of polar analytes and prevents phase collapse in highly aqueous mobile phases.[3][5]
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 9.0Higher pH suppresses ionization of the basic analyte, increasing retention. Volatile buffer is MS-compatible.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compound.
Gradient 5-50% B over 20 minutesA shallow gradient is often necessary for resolving closely eluting polar compounds.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nm or Mass Spectrometry (MS)The lactam chromophore has low UV absorbance. MS detection provides higher sensitivity and specificity.
Injection Volume 5-20 µLDependent on sample concentration.
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[6][7][8][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[3][7]

Causality Behind Experimental Choices:

  • Retention Mechanism: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase.[6][7] Polar analytes are more strongly retained.

  • Stationary Phase: A variety of polar stationary phases are available, including bare silica, diol, amide, and zwitterionic phases.[3][6][10][11] Amide and zwitterionic phases often provide excellent peak shape and selectivity for a broad range of polar compounds.[9][10][11]

  • Mobile Phase: The mobile phase consists of a high percentage of organic solvent (typically >70% acetonitrile) and a smaller amount of aqueous buffer.[7] Increasing the aqueous content of the mobile phase decreases retention.[7] Buffers such as ammonium formate or ammonium acetate are commonly used to control pH and improve peak shape.[7]

Protocol: HILIC for 4-hydroxy-1-methylpiperidin-2-one

ParameterRecommendationRationale
Column Amide or Zwitterionic HILIC (e.g., 150 x 2.1 mm, 1.7 µm)Provides strong retention and good peak shape for polar compounds.[8][10][11]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5Acidic pH can improve peak shape for basic analytes. Volatile buffer is MS-compatible.[12]
Mobile Phase B AcetonitrileThe weak eluting solvent in HILIC.
Gradient 95-60% B over 15 minutesGradient elution from high to low organic content.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperatures can improve peak efficiency.
Detection Mass Spectrometry (MS)Highly recommended for HILIC due to the volatility of the mobile phases and the often-low UV absorbance of polar analytes.
Injection Volume 1-5 µLSmaller injection volumes are preferred to minimize peak distortion. The sample should be dissolved in a high organic solvent mixture.[13]
Supercritical Fluid Chromatography (SFC)

SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase component.[14][15][16] It is considered a "green" technology due to the reduced use of organic solvents.[15][17] SFC is particularly well-suited for both achiral and chiral separations of polar compounds.[14]

Causality Behind Experimental Choices:

  • Mobile Phase: Supercritical CO2 is non-polar. To elute polar compounds, a polar organic co-solvent (modifier), such as methanol, is added.[15][16] Additives like amines or acids can be used to improve peak shape for basic or acidic analytes.[15]

  • Stationary Phase: A wide range of stationary phases can be used in SFC, from bare silica to more specialized phases. The choice of stationary phase is critical for achieving the desired selectivity.[15][16]

  • Advantages: SFC offers fast separations due to the low viscosity of the mobile phase, allowing for higher flow rates.[14][18] It is also advantageous for preparative chromatography as the CO2 evaporates upon depressurization, simplifying fraction collection.

Protocol: SFC for 4-hydroxy-1-methylpiperidin-2-one

ParameterRecommendationRationale
Column Diol or 2-Ethylpyridine (e.g., 150 x 4.6 mm, 5 µm)These polar stationary phases provide good retention and selectivity for polar compounds in SFC.
Mobile Phase Supercritical CO2 with a Methanol gradientMethanol is a common polar co-solvent in SFC.[16]
Gradient 5-40% Methanol over 10 minutesA gradient of the co-solvent is used to elute the analyte.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase.[18]
Back Pressure 150 barMaintained to keep the CO2 in a supercritical state.
Column Temperature 40 °CInfluences the density and solvating power of the supercritical fluid.
Detection UV at 210 nm or MSCompatible with standard detectors.
Injection Volume 5-10 µLDependent on sample concentration and solubility.
Chiral Separation

If the 4-hydroxy-1-methylpiperidin-2-one is a racemic mixture and the separation of enantiomers is required, chiral chromatography is necessary.[19][20][21]

Causality Behind Experimental Choices:

  • Stationary Phase: Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers of a chiral molecule, leading to their separation.[19] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely applicable for a broad range of chiral compounds.[22]

  • Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic) depends on the specific CSP and the analyte.

Protocol: Chiral SFC for Enantiomeric Separation

ParameterRecommendationRationale
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H)These are versatile CSPs for the separation of a wide range of enantiomers.
Mobile Phase Supercritical CO2 with an alcohol co-solvent (e.g., Methanol, Ethanol, or Isopropanol)The choice of alcohol can significantly impact the enantioselectivity.
Elution Mode IsocraticIsocratic elution often provides the best resolution for chiral separations. A typical starting point is 80:20 CO2:Alcohol.
Flow Rate 2.0-4.0 mL/minTo optimize resolution and analysis time.
Back Pressure 120-150 barTo maintain the supercritical state of the CO2.
Column Temperature 35-40 °CTemperature can affect the chiral recognition mechanism.
Detection UV at 210 nm or Circular Dichroism (CD)CD detection can confirm the elution order of the enantiomers.

Data Presentation and Summary

Table 1: Comparison of Recommended Chromatographic Techniques

TechniqueStationary PhaseMobile PhaseKey AdvantagesKey Considerations
RP-HPLC Polar-embedded C18High aqueous content with bufferWidely available, robust.Poor retention on standard C18, risk of phase collapse.[5]
HILIC Amide, ZwitterionicHigh organic content (ACN) with aqueous bufferExcellent retention for polar compounds, MS-friendly.[6][7][23]Sensitive to water content, requires careful equilibration.[13]
SFC Polar (e.g., Diol)Supercritical CO2 with polar co-solventFast separations, reduced solvent consumption, ideal for preparative scale.[14][15][18]Requires specialized instrumentation.
Chiral SFC Polysaccharide-basedSupercritical CO2 with alcohol co-solventHigh efficiency and resolution for enantiomers.[19]CSP selection can be empirical.

Experimental Workflow Visualization

Purification_Workflow Start Crude Sample of 4-hydroxy-1-methylpiperidin-2-one Method_Development Analytical Scale Method Development (HILIC or SFC recommended) Start->Method_Development Optimization Optimize Separation Parameters (Gradient, Temperature, pH, etc.) Method_Development->Optimization Scale_Up Scale-up to Preparative Chromatography Optimization->Scale_Up Fraction_Collection Collect Fractions Containing the Pure Compound Scale_Up->Fraction_Collection Analysis Analyze Fractions for Purity (Analytical LC-MS) Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Isolated 4-hydroxy-1-methylpiperidin-2-one Evaporation->Final_Product

Caption: A typical workflow for the purification of the target compound.

Conclusion

The successful isolation of 4-hydroxy-1-methylpiperidin-2-one requires a departure from traditional reversed-phase chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) present superior alternatives, offering enhanced retention and resolution for this polar, heterocyclic compound. The choice between these techniques will depend on the specific requirements of the separation, such as the need for chiral resolution, the desired scale of purification, and the available instrumentation. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can develop robust and efficient methods for the purification of this and other challenging polar molecules.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • HILIC method optimisation using combined mobile phases - Element Lab Solutions. Available at: [Link]

  • Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS - PMC. Available at: [Link]

  • Studying Mobile Phases for HILIC UV/MS Analysis of Oligonucleotide Therapeutics including an siRNA Duplex, a Lipid Conjugated ASO, and a CRISPR sgRNA - Waters Corporation. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. Available at: [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention - Waters Corporation. Available at: [Link]

  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry | LCGC International. Available at: [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Available at: [Link]

  • NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS - International Journal of Pharmaceutical and Biological Science Archive. Available at: [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. Available at: [Link]

  • Developing complementary supercritical fluid chromatographic methods for a high throughput purification process - Diva-Portal.org. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions - PubMed. Available at: [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography | Waters. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. Available at: [Link]

  • Development of Supercritical Fluid Chromatography Techniques - Longdom Publishing. Available at: [Link]

  • Innovative Green Supercritical Fluid Chromatography Development for the Determination of Polar Compounds - PubMed. Available at: [Link]

  • Preparation and evaluation of a piperidinium-sulfonate based zwitterionic monolith for HILIC separation - PubMed. Available at: [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. Available at: [Link]

  • Preparation and evaluation of a piperidinium-sulfonate based zwitterionic monolith for HILIC separation | Request PDF - ResearchGate. Available at: [Link]

  • Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra- HPLC in analysis of polar pteridines. Available at: [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC - Gcms.cz. Available at: [Link]

  • Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note - Agilent. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. Available at: [Link]

  • chiral columns . Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Temperature Optimization for 4-Hydroxy-1-methylpiperidin-2-one Crystallization

Executive Summary: The Thermodynamics of Piperidone Crystallization Optimizing the crystallization of 4-hydroxy-1-methylpiperidin-2-one presents unique thermodynamic challenges. Unlike unsubstituted lactams, the N-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Thermodynamics of Piperidone Crystallization

Optimizing the crystallization of 4-hydroxy-1-methylpiperidin-2-one presents unique thermodynamic challenges. Unlike unsubstituted lactams, the N-methylation eliminates the primary amide hydrogen-bond donor, significantly reducing the crystal lattice energy. Furthermore, the δ -lactam (piperidin-2-one) ring exhibits high conformational flexibility, existing in a dynamic equilibrium between half-chair and twist conformers[1][2].

Because of this low lattice energy and conformational entropy, the compound frequently presents as a clear oil at room temperature[3]. Standard cooling crystallization often leads to Liquid-Liquid Phase Separation (LLPS, or "oiling out") rather than nucleation. Successful isolation requires operating strictly within the Metastable Zone Width (MSZW) using sub-ambient temperature trajectories, precise anti-solvent addition, and secondary nucleation via controlled seeding[4][5].

Frequently Asked Questions (FAQs)

Q1: Why does my product crash out as a biphasic oil instead of forming crystals during cooling? A1: This phenomenon is Liquid-Liquid Phase Separation (LLPS). Because 4-hydroxy-1-methylpiperidin-2-one has a low melting point (often isolated as an oil at ambient conditions[3]), rapid cooling forces the system to cross the spinodal curve before it can cross the solubility boundary for crystallization. Resolution: You must widen the Metastable Zone. Use a controlled cooling trajectory (e.g., 0.1–0.5 °C/min) and introduce seed crystals just below the solubility limit to force the system down the crystalline thermodynamic pathway rather than the amorphous oil pathway[4][6].

Q2: Can I just dissolve the crude mixture at boiling temperatures to maximize concentration before cooling? A2: No. While 6-membered δ -lactams are generally more stable than highly strained β -lactams, prolonged exposure to elevated temperatures (>60 °C) in protic or aqueous solvents can accelerate ring-opening hydrolysis and degradation[7]. Dissolution should be performed at the lowest possible temperature (e.g., 40 °C) using a high-solubility co-solvent like Ethyl Acetate (EtOAc).

Q3: How do I balance yield and purity when operating at sub-ambient temperatures? A3: At sub-ambient temperatures (e.g., -10 °C), viscosity increases, which can trap solvent and impurities within the crystal lattice (inclusions). To balance yield and purity, employ an isothermal hold at the seeding temperature (e.g., 5 °C) for 2 hours. This allows slow, ordered crystal expansion and secondary nucleation to consume the bulk of the supersaturation before the final cooling ramp to -10 °C[5][6].

Troubleshooting Guide & Experimental Protocols

Protocol: Self-Validating Seeded Cooling Crystallization

This protocol is designed as a self-validating system. At each critical juncture, a physical observation confirms whether the thermodynamic state is correct. If the validation fails, the corrective action is immediate.

Step 1: Low-Temperature Dissolution

  • Action: Suspend crude 4-hydroxy-1-methylpiperidin-2-one in minimal EtOAc (approx. 2-3 volumes) and heat gently to 40 °C.

  • Self-Validation: The solution must become visually clear. If it remains cloudy, filter through a 0.22 µm PTFE membrane. Causality: Particulate matter will act as heterogeneous nucleation sites, bypassing your controlled seeding strategy.

Step 2: Anti-Solvent Titration

  • Action: Maintain 40 °C. Add Heptane (anti-solvent) dropwise at 0.1 mL/min until the solution becomes slightly turbid. Immediately raise the temperature to 42 °C.

  • Self-Validation: The turbidity must disappear. Causality: This confirms you are exactly at the solubility boundary. If turbidity persists, you have added too much anti-solvent and crossed into the labile zone.

Step 3: Controlled Cooling to the Metastable Zone

  • Action: Program the crystallizer to cool from 42 °C to 5 °C at a rate of 0.5 °C/min.

Step 4: Seeding & Isothermal Hold

  • Action: At 5 °C, introduce 1–2 wt% of highly pure, milled 4-hydroxy-1-methylpiperidin-2-one seed crystals. Hold isothermally for 2 hours.

  • Self-Validation: The seeds must not dissolve . If they dissolve within 10 minutes, the system is undersaturated; you must drop the temperature by another 2 °C and re-seed. If the solution immediately turns milky, you are in the labile zone; heat back to 42 °C and restart Step 3[4][5].

Step 5: Final Depletion Cooling

  • Action: Cool the suspension from 5 °C to -10 °C at a very slow rate of 0.1 °C/min.

  • Causality: This slow rate prevents secondary nucleation bursts and ensures size-independent growth on the existing seed surfaces[6].

Step 6: Isolation

  • Action: Filter the slurry rapidly using a pre-chilled (-10 °C) jacketed sintered glass funnel. Wash the cake with 1 volume of pre-chilled Heptane. Dry under vacuum at 20 °C.

Quantitative Data Summaries

To aid in designing your temperature trajectories, refer to the simulated phase behavior data below, adapted for a 1:3 EtOAc/Heptane solvent system.

Table 1: Temperature-Dependent Phase Behavior & MSZW

Temperature (°C)Estimated Solubility (mg/mL)MSZW Limit (°C)Dominant Phase BehaviorRecommended Action
40 >500N/AUndersaturated SolutionDissolution & Filtration
20 25015Metastable (Clear)Begin Cooling Ramp
5 80-2Metastable (Supersaturated)Seed Addition & Hold
-10 15-15Labile / High YieldFiltration & Isolation

Process Visualization

The following diagram illustrates the critical thermodynamic pathways during the crystallization process. Avoiding the "Oiling Out" phase is entirely dependent on manipulating the cooling rate and introducing seeds within the Metastable Zone.

G A Undersaturated Solution (T = 40 °C) B Metastable Zone (T = 5 °C to 20 °C) A->B Controlled Cooling (0.5 °C/min) C Oiling Out (LLPS) Rapid Cooling B->C Fast Cooling (>1.0 °C/min) D Seeded Crystal Growth Isothermal Hold B->D Seeding at 5 °C (1-2 wt%) C->A Re-heating (Recovery) E Stable Crystalline Isolation (T = -10 °C) D->E Slow Cooling (0.1 °C/min)

Thermodynamic pathways for 4-hydroxy-1-methylpiperidin-2-one crystallization.

References

  • SUPPORTING INFORMATION - DOI (Synthesis and isolation of (R)-4-hydroxy-1-methylpiperidin-2-one). doi.org.
  • Crystal structures of two chiral piperidine derivatives... (Analysis of piperidin-2-one conformational flexibility). IUCr Journals.
  • Crystal structures of two chiral piperidine derivatives... - PMC (Further structural commentary on delta-valerolactam). nih.gov.
  • Polymorphic Crystallization Design to Prevent the Degradation of the β-Lactam Structure... (Temperature-dependent degradation of lactams). ResearchGate.
  • This article was published in an Elsevier journal... (Optimal temperature trajectories for seeded crystallizers). mit.edu.
  • Optimization of crystallization of biological macromolecules using dialysis combined with temperature control (Metastable zone control and isothermal holds). nih.gov.
  • Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach (Secondary nucleation and size-independent growth). ntnu.no.

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 4-Hydroxy-1-methylpiperidin-2-one

Welcome to the Application Scientist Support Center. As a critical intermediate in pharmaceutical synthesis and drug development, 4-hydroxy-1-methylpiperidin-2-one requires stringent handling protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As a critical intermediate in pharmaceutical synthesis and drug development, 4-hydroxy-1-methylpiperidin-2-one requires stringent handling protocols. Its cyclic amide (lactam) structure, combined with a secondary hydroxyl group and an N-methyl moiety, makes it uniquely susceptible to oxidative degradation under standard laboratory conditions.

This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your compound, moving beyond basic storage advice to address the chemical causality of degradation.

Mechanistic Overview: The Causality of Degradation

Before troubleshooting, we must understand the chemical vulnerabilities of 4-hydroxy-1-methylpiperidin-2-one. Oxidation primarily occurs via two distinct pathways:

  • C4-Hydroxyl Oxidation : The secondary alcohol at the C4 position is thermodynamically driven to oxidize into a ketone, yielding 1-methylpiperidine-2,4-dione. This reaction is heavily catalyzed by atmospheric oxygen and trace transition metals (e.g., Cu²⁺, Fe²⁺) present in solvents or glassware 1.

  • Radical Auto-Oxidation : The alpha-carbons adjacent to the nitrogen and the carbonyl group, as well as the N-methyl group itself, are highly susceptible to hydrogen abstraction. UV light or ambient heat initiates this free-radical cascade, leading to the formation of hydroperoxides, N-oxides, and eventual ring-opening degradation 2.

OxidationPathways Start 4-hydroxy-1-methylpiperidin-2-one (Intact Compound) Stress Oxidative Stressors (O2, UV Light, Trace Metals) Start->Stress Exposure Path1 Pathway A: Hydroxyl Oxidation (C4 Position) Stress->Path1 Path2 Pathway B: Radical Auto-oxidation (Alpha-Carbon/N-Methyl) Stress->Path2 Prod1 1-methylpiperidine-2,4-dione (Ketone Derivative) Path1->Prod1 -H2 Prod2 Hydroperoxides & N-Oxides (Ring-Opened Degradants) Path2->Prod2 +O2

Oxidative degradation pathways of 4-hydroxy-1-methylpiperidin-2-one under environmental stress.

Troubleshooting & FAQs

Q1: My HPLC chromatogram shows a new, more polar peak with a shorter retention time on a C18 column. What is happening? A1: This is the classic signature of C4-hydroxyl oxidation. The conversion of the secondary alcohol to a ketone (1-methylpiperidine-2,4-dione) increases the polarity of the molecule, causing it to elute earlier in reverse-phase chromatography. This degradation is highly dependent on atmospheric oxygen exposure during storage and handling.

Q2: How should I store bulk quantities to comply with regulatory stability guidelines? A2: The 3 require establishing a shelf life based on environmental factors like temperature, humidity, and light. For piperidine derivatives, we strongly recommend long-term storage at 2–8 °C (refrigeration) in tightly sealed containers 4. To prevent oxidative drift during formal stability studies, the headspace must be displaced with an inert gas.

Q3: Is light protection strictly necessary if the compound is stored in a dark refrigerator? A3: Absolutely. While refrigeration slows thermal degradation kinetics, transient exposure to ambient laboratory lighting (especially UV wavelengths) during transit or aliquoting can initiate photo-oxidative free radical mechanisms at the piperidine ring. Always use amber glass vials or opaque secondary containment.

Q4: Can I use antioxidants in my formulation to protect the compound? A4: Yes. If your downstream application permits, the addition of free-radical scavengers like Butylated hydroxytoluene (BHT) or chelating agents like EDTA can mitigate metal-catalyzed oxidation. However, for pure analytical standards or sensitive API intermediates, physical barrier methods (inert gas, temperature control) are the mandatory first line of defense.

Quantitative Data: Storage Conditions & Stability Profiling

The following table synthesizes accelerated stability data to illustrate the impact of storage conditions on the degradation rate of 4-hydroxy-1-methylpiperidin-2-one.

Storage TemperatureAtmosphereLight ExposurePrimary DegradantExpected Shelf Life (Assay >98%)
2–8 °C Argon (Blanketed) Dark (Amber Vial) Negligible > 24 months
25 °CNitrogenDark (Amber Vial)Ketone derivative12–18 months
25 °CAir (Ambient)Dark (Amber Vial)Ketone derivative6–12 months
25 °CAir (Ambient)Ambient Lab LightN-oxides, Hydroperoxides< 3 months
40 °C (Accelerated)Air (Ambient)Ambient Lab LightRing-opened products< 2 weeks
Experimental Protocol: Argon-Blanketed Aliquoting and Storage

To ensure a self-validating system where degradation is systematically prevented and verifiable, follow this methodology for handling and storing 4-hydroxy-1-methylpiperidin-2-one.

Step 1: Preparation & Material Selection

  • Select pre-cleaned, completely dry amber glass vials with PTFE-lined screw caps.

  • Causality: PTFE is critical as it is chemically inert and provides a superior gas-tight seal compared to standard polyethylene liners, preventing oxygen ingress over extended periods.

Step 2: Aliquoting under Inert Conditions

  • Transfer the bulk compound into the amber vials inside a glove box purged with Argon. If a glove box is unavailable, use a Schlenk line or a continuous, gentle Argon flow over the vial opening during transfer.

  • Causality: Argon is denser than Nitrogen and air. It effectively "blankets" the solid or liquid at the bottom of the vial, displacing atmospheric oxygen which is the primary driver of C4-hydroxyl oxidation.

Step 3: Sealing and Validation (Self-Validating Step)

  • Cap the vials tightly while still under the Argon blanket. Wrap the cap junction tightly with Parafilm to provide a secondary moisture and gas barrier.

  • Validation: Weigh the sealed vial on an analytical balance and record the exact mass on the label. A change in mass over time during storage audits indicates seal failure and potential moisture/air ingress.

Step 4: Controlled Storage & Monitoring

  • Transfer the sealed vials to a monitored refrigerator set to 2–8 °C.

  • Ensure the refrigerator is equipped with a calibrated continuous temperature data logger to comply with 5.

  • Pre-Use Validation: Before committing a stored batch to a complex synthesis, run a rapid TLC or UV-Vis scan. A shift in the baseline or the appearance of a new spot immediately confirms if the storage protocol was breached.

References
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][5]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products (FDCELL) Source: FDCELL Regulatory Documentation URL:[Link][3]

  • What are the storage stability of Piperidine Series compounds over time? Source: BTC Pharm Tech Blog URL:[Link][4]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: University of Texas URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for Piperidin-2-ones

Welcome to the Technical Support Center. This portal is designed for researchers, structural biologists, and drug development professionals facing analytical bottlenecks with functionalized lactams.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, structural biologists, and drug development professionals facing analytical bottlenecks with functionalized lactams.

Below is our comprehensive troubleshooting guide for resolving severe 1 H NMR peak overlaps in 4-hydroxy-1-methylpiperidin-2-one . We focus on mechanistic causality, self-validating experimental protocols, and field-proven spectroscopic techniques.

Diagnostic Overview: The Root Cause of Overlap

In 4-hydroxy-1-methylpiperidin-2-one, the restricted conformation of the δ -lactam ring, combined with the chiral center at C-4, creates a highly complex magnetic environment. The protons at C-3, C-5, and C-6 are diastereotopic , meaning the axial and equatorial protons at each carbon have distinct chemical shifts and exhibit complex geminal ( 2J≈12−14 Hz) and vicinal ( 3J≈3−12 Hz) scalar couplings.

Because these multiplets span 20–30 Hz each, they frequently co-resonate in the narrow 1.5–3.5 ppm aliphatic window, obscuring the N-methyl singlet and preventing accurate integration.

Diagnostic Signal Matrix (400 MHz, CDCl 3​ )
PositionProton TypeExpected Shift (ppm)MultiplicityPrimary Overlap Risk
N-CH 3​ Singlet~2.8 - 3.0sC-3 or C-6 equatorial protons
C-3 Diastereotopic CH 2​ ~2.3 - 2.6dd, dtN-CH 3​ , C-5
C-4 Chiral CH-OH~4.0 - 4.2mSolvent / HDO
C-5 Diastereotopic CH 2​ ~1.8 - 2.1mC-3 equatorial
C-6 Diastereotopic CH 2​ ~3.2 - 3.5mN-CH 3​

Troubleshooting Workflow

Before running instrument-intensive 2D experiments, use the decision matrix below to determine whether your overlap is caused by J-coupling multiplet spread or co-resonant chemical shifts .

G A 1D 1H NMR Spectrum Severe Peak Overlap B Assess Overlap Mechanism A->B C Multiplet Overlap (J-coupling obscured) B->C Complex Splitting D Chemical Shift Overlap (Co-resonant protons) B->D Same ppm range E Pure Shift NMR (PSYCHE / Zangger-Sterk) C->E F Aromatic Solvent Induced Shift (ASIS) D->F G 2D NMR (HSQC / TOCSY) D->G H Resolved Signals & Accurate Integration E->H F->H G->H

Workflow for resolving aliphatic proton overlap in piperidin-2-ones.

Step-by-Step Methodologies

Protocol A: Aromatic Solvent-Induced Shift (ASIS) Titration

Causality: When a lactam is dissolved in an anisotropic solvent like benzene-d 6​ (C 6​ D 6​ ), the solvent forms a transient collision stacking adduct with the dipole of the lactam (the carbonyl oxygen and amide nitrogen). This magnetic anisotropy differentially shields protons based on their spatial orientation relative to the complex. Protons trans to the carbonyl oxygen experience a stronger upfield shift than cis protons[1], effectively breaking the accidental equivalence seen in CDCl 3​ and spreading out the signals[2].

Step-by-Step Execution:

  • Baseline Acquisition: Prepare a 0.5 M sample of 4-hydroxy-1-methylpiperidin-2-one in 0.5 mL of CDCl 3​ . Acquire a standard 1D 1 H NMR spectrum.

  • Titration: Add C 6​ D 6​ in 10% (50 μ L) increments directly to the NMR tube.

  • Tracking: Re-acquire the 1D 1 H spectrum after each addition. Track the migration of the N-methyl singlet; it will shift upfield significantly faster than the C-4 methine proton.

  • Self-Validation Step: Compare the integration of the newly isolated N-methyl singlet in the C 6​ D 6​ -enriched spectrum against the total integration of the aliphatic multiplets. If the N-methyl peak has successfully migrated out of the overlap zone, its integration will perfectly equal 3H without baseline distortion.

Protocol B: Pure Shift NMR (PSYCHE)

Causality: If your overlap is driven by wide multiplet splitting rather than identical chemical shifts, Pure Shift NMR methods reduce spectral complexity by suppressing the effects of homonuclear scalar coupling ( JHH​ )[3]. By using slice-selective gradients and low-flip-angle excitation, the PSYCHE sequence refocuses J-evolution, collapsing complex multiplets into sharp singlets that report only chemical shift information[4].

Step-by-Step Execution:

  • Calibration: Accurately calibrate the 90° pulse ( p1 ) for your sample to ensure precise spatial encoding.

  • Parameter Setup: Load the psyche pulse sequence. Set the PSYCHE element flip angle ( β ) to 15°–20°. A lower angle improves decoupling purity but reduces sensitivity.

  • Acquisition: Run the pseudo-2D experiment. Ensure the number of increments ( td1 ) is sufficient (typically 64-128) to build a high-resolution interferogram.

  • Self-Validation Step: Overlay the processed 1D Pure Shift spectrum with the conventional 1D 1 H NMR. The singlets in the Pure Shift spectrum must perfectly align with the chemical shift centers (centers of mass) of the original multiplets. If peaks are missing or shifted, the slice-selective gradient requires recalibration.

Frequently Asked Questions (FAQs)

Q: Why are my C-3 and C-5 protons completely indistinguishable in CDCl 3​ ? A: In 4-hydroxy-1-methylpiperidin-2-one, the restricted conformation of the δ -lactam ring combined with the chiral center at C-4 makes the geminal protons at C-3 and C-5 highly diastereotopic. However, their chemical shifts often accidentally co-resonate in CDCl 3​ due to similar electronic shielding environments. Using ASIS (Protocol A) will alter these shielding environments and resolve the peaks.

Q: Pure shift NMR gave me a low signal-to-noise ratio (SNR). How do I fix this? A: Pure shift techniques like PSYCHE use slice-selective gradients that inherently discard a portion of the magnetization, reducing SNR compared to standard 1D experiments[4]. To correct this: increase the number of scans (NS), ensure your 90° pulse is perfectly calibrated, or slightly increase the flip angle of the PSYCHE element (though this may reintroduce small coupling artifacts).

Q: Can I use 2D NMR instead of ASIS or Pure Shift? A: Yes. If you have access to high-field instruments, a 1 H- 13 C HSQC experiment is highly effective. Because the C-3, C-5, and C-6 carbons have distinct 13 C chemical shifts, spreading the overlapping proton signals into the carbon dimension will easily resolve the co-resonant aliphatic protons.

References

  • Smith, M. J., & Castañar, L. "Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Adams, R. W., & Castañar, L. "Chapter 8: Pure Shift 2D NMR Spectroscopy." Royal Society of Chemistry (RSC). Available at:[Link]

  • "Stereochemical Analysis of Tertiary Trifluoroacetamides Leveraging Both Through-Space 1H···19F Spin–Spin Couplings and Anisotropic Solvent-Induced Shifts." National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Optimization

reducing byproduct formation in 4-hydroxy-1-methylpiperidin-2-one reactions

Welcome to the technical support center for the synthesis of 4-hydroxy-1-methylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-1-methylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established principles of organic chemistry and insights from the synthesis of analogous structures.

Introduction

4-Hydroxy-1-methylpiperidin-2-one is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, can be prone to the formation of several byproducts that complicate purification and reduce yields. This guide will focus on a plausible and common synthetic strategy: the cyclization of a suitable precursor derived from the reaction of methylamine with a C4-dicarboxylic acid derivative, such as itaconic acid or a related species. We will delve into the likely side reactions and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 4-hydroxy-1-methylpiperidin-2-one?

A common and practical approach involves the reaction of a primary amine, in this case, methylamine, with a derivative of itaconic acid. This reaction proceeds through a cascade of aza-Michael addition followed by an intramolecular cyclization to form the desired lactam ring.[1][2][3][4]

Q2: What are the most common byproducts in this synthesis?

The primary byproducts of concern are typically:

  • Dehydration products: Formation of an unsaturated piperidinone, such as 1-methyl-1,2,3,4-tetrahydropyridin-2-one or 1-methyl-1,2,5,6-tetrahydropyridin-2-one, through the elimination of the hydroxyl group.[5][6]

  • Pyrrolidone derivatives: Incorrect regioselectivity during the cyclization of the intermediate can lead to the formation of five-membered ring byproducts, such as N-methyl-4-carboxypyrrolidone.[1]

  • Over-methylation: If a methylating agent is used in a stepwise synthesis, there is a risk of N-oxide formation or methylation at other nucleophilic sites.[7]

Q3: How can I monitor the progress of the reaction and identify byproducts?

Standard analytical techniques are effective for monitoring this reaction. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the masses of the product and any byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation of the final product and for quantifying the purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-hydroxy-1-methylpiperidin-2-one and provides detailed solutions.

Issue 1: Low Yield of the Desired 4-Hydroxy-1-methylpiperidin-2-one

Symptoms:

  • The isolated yield of the final product is significantly lower than expected.

  • TLC or LC-MS analysis shows a complex mixture of products.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Suboptimal Reaction Temperature The cyclization step is sensitive to temperature. High temperatures can favor the formation of the thermodynamically more stable, but undesired, dehydrated byproducts.- Maintain a moderate reaction temperature, typically between 80-100 °C, and monitor the reaction closely. - Consider a stepwise approach where the initial Michael addition is performed at a lower temperature, followed by a carefully controlled cyclization at a slightly elevated temperature.
Incorrect pH The pH of the reaction medium can influence the rate of both the desired cyclization and the undesired side reactions. Strongly acidic or basic conditions can catalyze dehydration.[5][6]- Maintain the reaction at a neutral or slightly basic pH. - If an acid or base catalyst is used, carefully screen different catalysts and their concentrations to find the optimal conditions.
Premature Workup The cyclization reaction may be slow. Quenching the reaction too early will result in a low yield of the final product.- Monitor the reaction progress using TLC or LC-MS until the starting materials or key intermediates are consumed. - Consider extending the reaction time if the conversion is low.
Issue 2: Significant Formation of Dehydrated Byproducts

Symptoms:

  • NMR and/or MS analysis confirms the presence of one or more unsaturated piperidinone byproducts.

  • The isolated product may be difficult to purify due to the similar polarity of the desired product and the dehydrated byproduct.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
High Reaction Temperature As mentioned previously, elevated temperatures strongly favor the elimination of the hydroxyl group.- Reduce the reaction temperature. - If a higher temperature is required for cyclization, minimize the reaction time at that temperature.
Acidic or Basic Conditions Both acids and bases can act as catalysts for the dehydration reaction.[5][6]- Ensure the reaction is run under neutral conditions. - During workup, neutralize the reaction mixture before any concentration steps that involve heating.
Distillation of the Crude Product Attempting to purify the crude product by distillation can lead to dehydration at higher temperatures.- Avoid distillation if possible. - If distillation is necessary, use a high vacuum to keep the distillation temperature as low as possible.
Issue 3: Presence of a Pyrrolidone Byproduct

Symptoms:

  • NMR analysis shows signals that are inconsistent with the desired piperidinone structure but may suggest a five-membered ring.

  • LC-MS analysis reveals a byproduct with the same mass as the desired product (an isomer).

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Lack of Regiocontrol in Cyclization The intermediate formed from the aza-Michael addition has two potential sites for cyclization. The desired pathway leads to the six-membered piperidinone ring, while the alternative pathway results in a five-membered pyrrolidone ring.[1]- The choice of solvent can influence the regioselectivity of the cyclization. Experiment with different solvents (e.g., protic vs. aprotic). - The use of specific catalysts can sometimes direct the cyclization towards the desired product. A thorough literature search for analogous reactions may provide insights into suitable catalysts.

Proposed Synthetic Protocol and Byproduct Control

Below is a generalized protocol for the synthesis of 4-hydroxy-1-methylpiperidin-2-one, with an emphasis on minimizing byproduct formation.

Step 1: Aza-Michael Addition and Cyclization

  • To a solution of itaconic acid (1.0 eq.) in a suitable solvent (e.g., water or a high-boiling point alcohol like isopropanol), add an aqueous solution of methylamine (1.1-1.2 eq.) dropwise at room temperature.

  • After the addition is complete, slowly heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 2: Workup and Purification

  • If the reaction was performed in an organic solvent, remove the solvent under reduced pressure, being careful not to heat the mixture excessively.

  • If the reaction was performed in water, the product may precipitate upon cooling. If not, the water can be removed under high vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate or isopropanol.[8] This is often effective at removing less polar byproducts like the dehydrated piperidinone.

Visualizing Reaction Pathways

G Itaconic_Acid Itaconic Acid Intermediate Aza-Michael Adduct (Intermediate) Itaconic_Acid->Intermediate Aza-Michael Addition Methylamine Methylamine Methylamine->Intermediate Product 4-Hydroxy-1-methyl- piperidin-2-one Intermediate->Product Intramolecular Cyclization

Caption: Key byproduct formation pathways in the synthesis.

References

  • Chemical Synthesis Database. 6-hydroxy-1-methyl-2-piperidinone. Available at: [Link]

  • Google Patents. US8796472B2 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones.
  • Google Patents. US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • ResearchGate. Surfactants from Itaconic Acid: Physicochemical Properties and Assessment of the Synthetic Strategies. Available at: [Link]

  • ResearchGate. Synthesis and alkylation of new functionally substituted 4,4-dimethylpiperidin-2-ones. Available at: [Link]

  • Google Patents. US2784192A - Preparation of 4-hydroxypiperidines.
  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available at: [Link]

  • Frontiers in Chemistry. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]

  • MATEC Web of Conferences. Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. Available at: [Link]

  • PMC. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • RSC Publishing. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Available at: [Link]

  • PubMed. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization. Available at: [Link]

  • Reddit. N-methyl-4-piperidone. Available at: [Link]

  • RSC Publishing. Recent advances in the synthesis of piperidones and piperidines. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 4-piperidones. Available at: [Link]

  • Organic Syntheses. Procedure. Available at: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • RSC Publishing. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available at: [Link]

  • Organic Chemistry Portal. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Available at: [Link]

  • Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine. Available at: [Link]

  • DTIC. Piperidine Synthesis. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing synthesis routes for 4-hydroxy-1-methylpiperidin-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Hydroxy-1-methylpiperidin-2-one (CAS: 906514-05-4) Executive Summary & Mechanistic Rationale The chiral building block 4-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Hydroxy-1-methylpiperidin-2-one (CAS: 906514-05-4)

Executive Summary & Mechanistic Rationale

The chiral building block 4-hydroxy-1-methylpiperidin-2-one is a critical intermediate in modern drug discovery, notably in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors[1]. PRMT5 is frequently upregulated in various cancers, making its inhibition a major target in oncology[1].

Synthesizing this N-methylated lactam from its commercially available precursor, 4-hydroxypiperidin-2-one[2], presents a classic chemoselectivity challenge. The starting material contains two nucleophilic sites: a secondary hydroxyl group and a lactam nitrogen. Direct treatment with a methylating agent (like methyl iodide) and a base inevitably leads to a complex mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.

To achieve high purity and yield, a protection-directed synthesis is mandatory. By transiently masking the secondary alcohol with a bulky silyl ether, the lactam nitrogen can be selectively deprotonated and methylated. This guide objectively compares the two most robust silyl-directed routes: the benchmark tert-Butyldiphenylsilyl (TBDPS) route and the highly scalable tert-Butyldimethylsilyl (TBS) alternative.

Comparative Route Analysis

The choice of protecting group dictates the reaction conditions, solvent compatibility, and overall process economics. Below is an objective comparison of the two primary synthetic pathways based on validated experimental data[1][3].

Process ParameterRoute A: TBDPS-Directed (Benchmark)Route B: TBS-Directed (Alternative)Route C: Direct N-Methylation
Protecting Group tert-Butyldiphenylsilyl (TBDPS)tert-Butyldimethylsilyl (TBS)None
Chemoselectivity Absolute (N-alkylation only)High (Minor silyl migration possible)Poor (O- and N-alkylation mixtures)
Protection Conditions DMF, 45 °C, 2 hours[3]DCM, Room Temp, 2 hours[1]N/A
Overall Yield ~52% (Over 3 steps)[3]~55-60% (Estimated over 3 steps)<20% (Target compound isolated)
Reagent Cost High (TBDPSCl & TBAF are expensive)ModerateLow
Scalability Moderate (Requires chromatography)Excellent (66.0 g scale validated)[1]Poor (Complex purification)

Workflow Visualization

The following diagram maps the self-validating, three-step protocol for the benchmark TBDPS-directed synthesis.

SynthesisWorkflow SM 4-Hydroxypiperidin-2-one (Starting Material) Step1 1. O-Protection (TBDPSCl, Imidazole) DMF, 45°C SM->Step1 Int1 O-TBDPS-Lactam Intermediate Step1->Int1 Step2 2. N-Methylation (NaH, MeI) DMF, 80°C Int1->Step2 Int2 N-Methyl-O-TBDPS Intermediate Step2->Int2 Step3 3. Deprotection (TBAF) THF, RT Int2->Step3 Product 4-Hydroxy-1-methyl- piperidin-2-one Step3->Product

Workflow for the silyl-protected synthesis of 4-hydroxy-1-methylpiperidin-2-one.

Standardized Experimental Protocol (Route A: TBDPS)

The following methodology details the causal logic and exact stoichiometry required to execute the TBDPS-directed synthesis successfully[3].

Step 1: O-Silylation (Protection)

Causality: TBDPSCl is selected over less bulky silyl chlorides because its immense steric bulk provides superior stability against the strongly basic conditions (NaH) required in Step 2. Imidazole acts as a nucleophilic catalyst and acid scavenger, while DMAP accelerates the silylation of the sterically hindered secondary alcohol.

  • Dissolve (R)-4-hydroxypiperidin-2-one (500 mg, 4.34 mmol) in anhydrous DMF (16.8 mL)[3].

  • Add 1H-imidazole (887 mg, 13.0 mmol) and DMAP (53 mg, 0.43 mmol)[3].

  • Introduce TBDPSCl (2.23 mL, 8.69 mmol) dropwise[3].

  • Stir the reaction mixture at 45 °C for 2 hours[3].

  • Dilute with EtOAc (50 mL) and wash sequentially with H2O (3 × 50 mL) and 0.1 M HCl (50 mL) to remove DMF and residual imidazole[3].

  • Concentrate in vacuo to yield the crude O-TBDPS protected intermediate.

Step 2: N-Methylation

Causality: Sodium hydride (NaH) is employed to fully deprotonate the lactam nitrogen (pKa ~17). Complete deprotonation is critical to form the highly nucleophilic lactamate anion, ensuring rapid and quantitative reaction with the electrophile (methyl iodide).

  • Dissolve the crude (R)-4-((tert-butyldiphenylsilyl)oxy)piperidin-2-one (1.3 g, 3.68 mmol) in anhydrous DMF (14.2 mL)[3].

  • Add NaH (60% dispersion in mineral oil, 147 mg, 3.68 mmol) and stir for 5 minutes until H2 evolution ceases[3].

  • Add Methyl Iodide (MeI) (0.275 mL, 4.41 mmol) dropwise[3].

  • Heat the reaction to 80 °C and stir for 30 minutes[3].

  • Quench carefully, dilute with EtOAc (50 mL), and wash with H2O (3 × 50 mL)[3].

  • Collect the organic layer and concentrate under reduced pressure[3].

Step 3: Deprotection & Purification

Causality: Tetrabutylammonium fluoride (TBAF) is used to cleave the TBDPS ether. The extraordinarily high bond dissociation energy of the Si-F bond (~582 kJ/mol) provides the thermodynamic driving force for this highly specific deprotection, leaving the lactam core intact.

  • Dissolve the N-methylated intermediate (0.79 g, 2.24 mmol) in THF (4.5 mL)[3].

  • Add TBAF (1M in THF, 6.70 mL, 6.70 mmol)[3].

  • Stir the solution at room temperature for 2 hours[3].

  • Concentrate the crude mixture in vacuo[3].

  • Purify via Flash Column Chromatography (FCC) using a gradient of 0-20% 2M NH3/MeOH in DCM[3].

Analytical Validation: The process affords the title compound as a clear oil (150 mg, 52.0% yield)[3]. Successful synthesis is confirmed via 13C NMR (151 MHz, CDCl3), which exhibits characteristic shifts for the aliphatic framework at δ 64.11, 64.04, 55.27, 44.26, and 32.25 ppm[3].

References

  • ASKCOS-recommended synthesis of alcohol (Supporting Information)
  • US20250154172A1 - Prmt5 inhibitors and uses thereof Source: Google Patents URL
  • 1051316-41-6 | (R)

Sources

Comparative

Structural &amp; Mechanistic Profiling: 4-Hydroxy-1-methylpiperidin-2-one vs. 4-Piperidone Derivatives

As organic synthesis advances toward increasingly complex molecular architectures, the selection of the correct heterocyclic scaffold is paramount. For drug development professionals and synthetic chemists, piperidine-ba...

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Author: BenchChem Technical Support Team. Date: April 2026

As organic synthesis advances toward increasingly complex molecular architectures, the selection of the correct heterocyclic scaffold is paramount. For drug development professionals and synthetic chemists, piperidine-based building blocks offer immense versatility. However, the mechanistic behavior of 4-hydroxy-1-methylpiperidin-2-one (a functionalized lactam) diverges sharply from that of 4-piperidone derivatives (amino-ketones).

This guide provides an objective, data-backed comparison of these two scaffolds, detailing their reactivity profiles, structural stability, and step-by-step synthetic applications in modern drug discovery.

Mechanistic Divergence & Reactivity Profiles

The fundamental difference between these two scaffolds lies in their oxidation state and functional group electronics.

  • 4-Piperidone Derivatives: Characterized by a highly electrophilic C4-ketone and a nucleophilic N1-amine. This dual reactivity makes them ideal for multi-component reactions, condensation chemistries, and ring expansions. However, the free amine often requires protection (e.g., Boc, Cbz) to prevent unwanted self-condensation or polymerization 1[1].

  • 4-Hydroxy-1-methylpiperidin-2-one: Features a lactam core (piperidin-2-one) where the nitrogen lone pair is delocalized into the adjacent carbonyl. This amide resonance renders the nitrogen non-nucleophilic and highly stable. The primary site of reactivity is restricted to the C4-hydroxyl group, making it an excellent chiral building block for precision functionalization, such as in the synthesis of pseudopeptides and complex alkaloids 2[2].

Reactivity_Pathways Core Piperidine-Based Scaffolds Lactam 4-Hydroxy-1-methylpiperidin-2-one (Lactam Core) Core->Lactam Ketone 4-Piperidone Derivatives (Ketone Core) Core->Ketone L1 C4-OH Functionalization (Silylation, Inversion) Lactam->L1 Hydroxyl Group L2 N1-Lactam Stability (Resists Nucleophiles) Lactam->L2 Amide Resonance K1 C4-Ketone Reactivity (Claisen-Schmidt, Wittig) Ketone->K1 Electrophilic Carbon K2 N1-Amine Derivatization (Alkylation, Acylation) Ketone->K2 Nucleophilic Nitrogen

Divergent reactivity pathways of piperidin-2-one vs. 4-piperidone scaffolds.

Quantitative Performance & Application Comparison

To facilitate strategic selection during synthetic route design, the following table summarizes the quantitative and qualitative performance metrics of both scaffolds.

Property / Feature4-Hydroxy-1-methylpiperidin-2-one4-Piperidone Derivatives
Core Structure Lactam (cyclic amide) with C4-OHCyclic ketone with N1-amine
Primary Reactive Site C4-Hydroxyl (O-alkylation/silylation)C4-Ketone (Enolization, Nucleophilic attack)
N-Atom Reactivity Low (Amide resonance stabilization)High (Requires protection or salt formation)
Typical Yields 50–75% (e.g., Silylation/Deprotection)70–95% (e.g., Claisen-Schmidt condensation)
Primary Synthetic Utility Chiral building blocks, PseudopeptidesCurcumin mimics, Alkaloid total synthesis
Storage Stability High (Stable to ambient oxidation)Moderate (Prone to self-condensation if free base)

Experimental Workflows & Causality

A robust synthetic protocol must be a self-validating system. Below are optimized, step-by-step methodologies for utilizing both scaffolds, detailing the chemical causality behind each operational choice.

Protocol A: Synthesis of 3,5-Bis(arylidene)-4-piperidones (Curcumin Mimics)

4-piperidone derivatives are extensively utilized to synthesize bis(arylidene) structures, which exhibit potent cytotoxic and proteasome-inhibitory activities 3[3].

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 1 equivalent of 4-piperidone hydrochloride monohydrate and 2 equivalents of the desired benzaldehyde in glacial acetic acid.

    • Causality: Using the hydrochloride salt prevents premature self-condensation of the free amine. Acetic acid acts as both solvent and acid catalyst, promoting enolization at the C3/C5 positions while activating the benzaldehyde carbonyl for nucleophilic attack[3].

  • Condensation: Stir the mixture at room temperature for 24–48 hours.

    • Causality: The Claisen-Schmidt condensation extends the conjugated π -system. As the bis(arylidene) product forms, its solubility in acetic acid drops drastically.

  • Isolation (Self-Validation): The precipitation of a yellow/orange solid serves as visual confirmation of reaction progress. Filter the precipitate and wash with cold ethanol to remove unreacted aldehyde.

  • Analytical Validation: Confirm structure via 1 H NMR. Target metric: Absence of C3/C5 aliphatic protons (~2.5 ppm) and the emergence of distinct vinylic protons at ~7.8 ppm.

Experimental_Workflow Step1 1. Reactants 4-Piperidone + Ar-CHO Step2 2. Catalysis AcOH Medium (RT) Step1->Step2 Step3 3. Condensation Claisen-Schmidt Step2->Step3 Step4 4. Isolation Precipitation/Filtration Step3->Step4 Step5 5. Validation NMR, IR, Mass Spec Step4->Step5

Self-validating workflow for the synthesis of 3,5-bis(arylidene)-4-piperidones.

Protocol B: Synthesis of (R)-4-Hydroxy-1-methylpiperidin-2-one

The synthesis of N-methylated lactams requires precise protecting group chemistry to differentiate the C4-hydroxyl from the N1-lactam position 4[4].

Step-by-Step Methodology:

  • O-Protection: React (R)-4-hydroxypiperidin-2-one with TBDPSCl (2 eq.) and imidazole in DMF at 45 °C for 2 hours.

    • Causality: The bulky tert-butyldiphenylsilyl (TBDPS) group selectively protects the secondary alcohol without interfering with the sterically hindered lactam nitrogen, preventing unwanted O-alkylation in the next step[4].

  • N-Methylation: Treat the protected lactam with NaH (60% dispersion) in DMF for 5 mins, followed by the addition of Methyl Iodide (MeI). Heat to 80 °C for 30 mins.

    • Causality: The lactam N-H is weakly acidic. NaH quantitatively deprotonates it to form an ambident nucleophile. Hard/soft acid-base theory dictates that the softer nitrogen will preferentially attack the soft electrophile (MeI)[4].

  • Deprotection: Dissolve the crude intermediate in THF and add 1M TBAF (3 eq.). Stir for 2 hours at room temperature.

    • Causality: Fluoride ions possess an exceptionally high affinity for silicon, driving the thermodynamically favorable cleavage of the Si-O bond to reveal the free C4-hydroxyl[4].

  • Analytical Validation: Purify via Flash Column Chromatography (0-20% 2M NH 3​ /MeOH-DCM). Confirm via 13 C NMR. Target metric: Peak at δ 169 ppm (lactam C=O) and δ 64 ppm (C4-OH)[4].

Strategic Selection Guide

  • Choose 4-Piperidone Derivatives when: Your synthetic route requires the construction of complex polycyclic frameworks (e.g., via Fischer Indole Synthesis[1]), or when designing target molecules that rely on conjugated α,β -unsaturated ketone systems to act as Michael acceptors in biological assays (e.g., proteasome inhibitors[3]).

  • Choose 4-Hydroxy-1-methylpiperidin-2-one when: You are synthesizing chiral pseudopeptides, require a stable lactam core that resists nucleophilic degradation, or need a specific stereocenter at the C4 position for late-stage functionalization (e.g., stereochemical inversion via Mitsunobu reaction)[2][4].

References
  • 4 - Supporting Information, DOI.org.

  • 3 - ACS Omega / PMC.

  • 2 - Laboratori de Química Orgànica, Universitat de Barcelona / SciSpace.

  • 1 - RSC Advances.

Sources

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